3-{4-[2-(1H-indol-3-yl)-2-oxoethyl]piperazin-1-yl}-1lambda6-thiolane-1,1-dione
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Overview
Description
3-{4-[2-(1H-indol-3-yl)-2-oxoethyl]piperazin-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic compound that features an indole moiety, a piperazine ring, and a thiolane-1,1-dione group. The indole structure is known for its presence in many biologically active compounds, making this compound of significant interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(1H-indol-3-yl)-2-oxoethyl]piperazin-1-yl}-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperazine ring is then introduced through nucleophilic substitution reactions, and the thiolane-1,1-dione group is added via thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(1H-indol-3-yl)-2-oxoethyl]piperazin-1-yl}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the indole structure can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indole alcohols.
Substitution: Halogenated indoles or acylated indoles.
Scientific Research Applications
3-{4-[2-(1H-indol-3-yl)-2-oxoethyl]piperazin-1-yl}-1lambda6-thiolane-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[2-(1H-indol-3-yl)-2-oxoethyl]piperazin-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Oxindole: An oxidized derivative of indole.
Uniqueness
3-{4-[2-(1H-indol-3-yl)-2-oxoethyl]piperazin-1-yl}-1lambda6-thiolane-1,1-dione is unique due to its combination of an indole moiety, a piperazine ring, and a thiolane-1,1-dione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23N3O3S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C18H23N3O3S/c22-18(16-11-19-17-4-2-1-3-15(16)17)12-20-6-8-21(9-7-20)14-5-10-25(23,24)13-14/h1-4,11,14,19H,5-10,12-13H2 |
InChI Key |
HFMCDQZHRKRYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)CC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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